2-Methyl-3-phenylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a methyl group at the 2-position and a phenyl group at the 3-position. This compound belongs to the class of pyrrolidines, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving starting materials such as 3-phenylpyrrolidine and methylating agents. It is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
2-Methyl-3-phenylpyrrolidine is classified as a tertiary amine due to the presence of a nitrogen atom bonded to three carbon atoms. Its structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Several synthetic routes have been developed for the preparation of 2-methyl-3-phenylpyrrolidine. One common method involves the reaction of 3-phenylpyrrolidine with methylating agents under basic conditions.
Technical Details:
The molecular structure of 2-methyl-3-phenylpyrrolidine can be represented as follows:
Where:
The molecular formula for 2-methyl-3-phenylpyrrolidine is , with a molecular weight of approximately 175.25 g/mol. The compound exhibits specific NMR chemical shifts that can be used for its identification and characterization.
2-Methyl-3-phenylpyrrolidine can undergo various chemical transformations, including:
Technical Details:
The mechanism of action for 2-methyl-3-phenylpyrrolidine largely depends on its application in medicinal chemistry. It may interact with various biological targets, including enzymes and receptors, due to its structural features.
Process:
2-Methyl-3-phenylpyrrolidine is typically a colorless to pale yellow liquid with a characteristic odor. Its melting point and boiling point can vary based on purity but are generally in line with similar pyrrolidine derivatives.
The compound is soluble in organic solvents such as ethanol and dichloromethane but has limited solubility in water due to its hydrophobic nature.
Relevant Data:
2-Methyl-3-phenylpyrrolidine has several applications in scientific research:
Monoamine oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of arylalkylamines through a precisely orchestrated biochemical mechanism. The enzyme features a covalently-bound FAD cofactor (attached via an 8α-cysteine linkage) that serves as the primary electron acceptor during substrate oxidation [3]. Catalysis proceeds via two distinct half-reactions: (1) a reductive half-reaction where the flavin accepts a hydride equivalent from the substrate amine, and (2) an oxidative half-reaction where molecular oxygen reoxidizes the reduced flavin, producing hydrogen peroxide [3].
Several mechanisms have been proposed for the critical C-H bond cleavage step:
Recent evidence strongly supports the direct hydride transfer mechanism for MAO-B due to the unfavorable thermodynamics of single-electron transfer (amine redox potential ≈ +1.5 V vs. flavin ≈ -0.2 V) and the absence of consistently observable radical intermediates in stopped-flow spectroscopy and EPR studies [3]. The strained, puckered conformation of the isoalloxazine ring in MAO-B's active site may facilitate this hydride transfer by increasing the sp³-character at N5 and C4a [3].
Table 1: MAO-B Catalytic Mechanisms and Supporting Evidence
Mechanism | Key Intermediates | Experimental Support | Thermodynamic Feasibility |
---|---|---|---|
Single Electron Transfer | Flavin semiquinone, aminium radical | Cyclopropyl inhibitor inactivation | Unfavorable (ΔE ≈ 1.7 V) |
Hydrogen Atom Transfer | Substrate radical | Deuterium isotope effects | Moderate |
Nucleophilic Addition | Flavin-substrate adduct | Limited crystallographic evidence | Uncertain |
Direct Hydride Transfer | None detected | Kinetic isotope effects, computational studies | Most favorable |
MAO-B exhibits remarkable substrate specificity toward cyclic tertiary amines featuring specific electronic and structural characteristics. The enzyme demonstrates high catalytic efficiency toward cyclic tertiary allylamines like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its five-membered counterpart 1-methyl-3-phenyl-3-pyrroline, which contain an essential allylic π-bond [1] . This unsaturation facilitates oxidation by enabling the formation of conjugated iminium intermediates during catalysis.
Notably, saturated pyrrolidinyl analogues like 2-methyl-3-phenylpyrrolidine were historically presumed to be poor MAO-B substrates due to the absence of this critical allylic system. However, research revealed surprising catalytic activity toward these compounds. The kinetic parameters for 2-methyl-3-phenylpyrrolidine demonstrate measurable activity:
This unexpected activity in saturated systems finds explanation in the cyclopropyl isostere concept. The 3,4-cyclopropyl analogue of pyrrolidine, (±)-3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane, exhibits enhanced MAO-B substrate properties (Km = 148 μM; Vmax = 16.9 nmol/[min·mg mitochondrial protein]) due to the π-bond-like character of the cyclopropyl ring's bent bonds, which electronically mimic an allylic system [1] . This phenomenon extends to six-membered ring systems, where the cyclopropyl analogue of MPTP also demonstrates good substrate properties despite lacking traditional unsaturation.
The MAO-B-catalyzed oxidation of neurotoxin precursors represents a critical bioactivation pathway in the development of chemically-induced parkinsonism. MPTP metabolism exemplifies this process: MAO-B converts MPTP to the neurotoxic MPP⁺ cation through the dihydropyridinium intermediate MPDP⁺ [1] [6]. This permanently charged pyridinium species accumulates in dopaminergic neurons via the dopamine transporter (DAT), disrupts mitochondrial complex I function, and triggers apoptotic neurodegeneration [6] [7].
Unlike MPTP, 2-methyl-3-phenylpyrrolidine undergoes MAO-B-catalyzed oxidation to produce neutral metabolites rather than stable cationic species. The oxidation pathway proceeds through a transient iminium intermediate that rapidly hydrolyzes to form neutral products incapable of mitochondrial accumulation [1]. This metabolic distinction explains the differential neurotoxic potential observed in C57BL/6 mouse studies. While MPTP administration causes significant striatal dopamine depletion (40-60%), 2-methyl-3-phenylpyrrolidine treatment produces no measurable dopamine reduction at seven days post-administration, even at concentrations achieving comparable brain levels [1] [6].
Table 2: Neurotoxic Potential of MAO-B-Generated Metabolites
Compound | MAO-B Metabolite | Charge State | Mitochondrial Accumulation | Striatal DA Depletion |
---|---|---|---|---|
MPTP | MPP⁺ | Permanent cation | Yes (Δψ-dependent) | 40-60% |
1-Methyl-3-phenyl-3-pyrroline | 1-Methyl-3-phenylpyrrole | Neutral | No | None detected |
2-Methyl-3-phenylpyrrolidine | Neutral aldehyde | Neutral | No | None detected |
3,4-Cyclopropyl analogue | Cyclopropyl iminium | Transient cation | Minimal | None detected |
The permanent positive charge of MPP⁺ derivatives is essential for both dopamine transporter-mediated uptake and the transmembrane potential-driven accumulation within mitochondria. Neutral metabolites like those generated from 2-methyl-3-phenylpyrrolidine lack these accumulation mechanisms despite potential structural similarities to MPP⁺ [6] [7]. Consequently, while 2-methyl-3-phenylpyrrolidine serves as a MAO-B substrate, its metabolic products do not exhibit MPTP-like neurotoxicity.
Comparative biochemical analysis reveals fundamental distinctions between 2-methyl-3-phenylpyrrolidine, classical neurotoxins like MPTP, and structurally advanced cyclopropyl derivatives:
Structural and Electronic Properties:
Metabolic Outcomes:
Neurotoxic Potential:
These distinctions highlight the critical importance of metabolic stability and charge state in neurotoxicity development rather than MAO-B substrate properties alone. The inability of 2-methyl-3-phenylpyrrolidine to generate stable cationic metabolites prevents it from initiating the mitochondrial toxicity cascade characteristic of MPTP-derived neurotoxins, despite their shared enzymatic activation pathway.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1